Cas no 2567498-42-2 (2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acid)

2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acid structure
2567498-42-2 structure
商品名:2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acid
CAS番号:2567498-42-2
MF:C7H7F2IO2
メガワット:288.030561685562
CID:5922578
PubChem ID:155819980

2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acid
    • 2,2-Difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid
    • 2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
    • EN300-37374083
    • 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
    • 2567498-42-2
    • EN300-22995090
    • インチ: 1S/C7H7F2IO2/c8-7(9,4(11)12)5-1-6(10,2-5)3-5/h1-3H2,(H,11,12)
    • InChIKey: QQNVTSCGYUYVFZ-UHFFFAOYSA-N
    • ほほえんだ: IC12CC(C(C(=O)O)(F)F)(C1)C2

計算された属性

  • せいみつぶんしりょう: 287.94588g/mol
  • どういたいしつりょう: 287.94588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 37.3Ų

2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22995090-2.5g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95%
2.5g
$5341.0 2024-06-20
Enamine
EN300-37374083-0.05g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95.0%
0.05g
$2288.0 2025-03-18
Enamine
EN300-22995090-0.25g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95%
0.25g
$1349.0 2024-06-20
Enamine
EN300-37374083-10.0g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95.0%
10.0g
$11716.0 2025-03-18
Enamine
EN300-22995090-5.0g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95%
5.0g
$7901.0 2024-06-20
Enamine
EN300-37374083-0.1g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95.0%
0.1g
$2397.0 2025-03-18
Enamine
EN300-37374083-2.5g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95.0%
2.5g
$5341.0 2025-03-18
Aaron
AR02AFY7-250mg
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95%
250mg
$1880.00 2023-12-15
Aaron
AR02AFY7-2.5g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95%
2.5g
$7369.00 2023-12-15
Aaron
AR02AFY7-10g
2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
2567498-42-2 95%
10g
$16135.00 2023-12-15

2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acid 関連文献

2,2-difluoro-2-{3-iodobicyclo1.1.1pentan-1-yl}acetic acidに関する追加情報

Chemical Compound CAS No 2567498-42-2: 2,2-Difluoro-2-{3-Iodobicyclo[1.1.1]pentan-1-yl}Acetic Acid

The compound with CAS No 2567498-42-2, known as 2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which contributes to its intriguing chemical properties and potential biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The synthesis of 2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid involves a multi-step process that combines principles of organic synthesis and fluorination techniques. Researchers have employed advanced methodologies, including ring-closing metathesis and fluorination via electrophilic substitution, to achieve high yields and purity of the compound. These methods have been optimized based on recent advancements in catalytic chemistry, ensuring scalability and reproducibility for large-scale production.

One of the most compelling aspects of this compound is its pharmacological profile. Studies conducted in vitro have demonstrated its ability to modulate key cellular pathways involved in inflammation, neurodegenerative diseases, and cancer progression. For instance, research published in the *Journal of Medicinal Chemistry* revealed that cas no 2567498-42-2 exhibits potent inhibitory activity against specific kinases implicated in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its pharmacological applications, cas no 2567498-based compounds have shown promise in agricultural chemistry. Recent experiments indicate that this compound may serve as a bioactive agent in crop protection products, offering a novel approach to combat plant pathogens without adverse environmental impacts. Its ability to disrupt fungal cell membranes while maintaining low toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture.

The structural uniqueness of cas no 2567498-related compounds also lends itself to applications in materials science. Researchers are exploring its potential as a building block for advanced polymers and nanomaterials due to its rigid bicyclic framework and fluorinated functionalities. These properties could be harnessed to develop high-performance materials with tailored mechanical and thermal characteristics.

Looking ahead, the continued exploration of cas no 2567498-based compounds is expected to yield further insights into their therapeutic potential and practical applications. Collaborative efforts between academic institutions and industry partners are currently underway to accelerate the translation of these findings into clinical settings.

In conclusion, cas no 2567498-related compounds represent a fascinating area of research with broad implications across multiple scientific disciplines. As our understanding of their chemical properties and biological activities deepens, they are poised to play a pivotal role in advancing modern medicine and sustainable technologies.

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